molecular formula C10H14N2O B7478100 N-Isobutylpyridine-2-carboxamide

N-Isobutylpyridine-2-carboxamide

Cat. No. B7478100
M. Wt: 178.23 g/mol
InChI Key: JAEMTZRJTPNCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of pyridine and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-Isobutylpyridine-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in the development of various diseases. It has also been found to modulate the levels of various neurotransmitters in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
N-Isobutylpyridine-2-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to increase the levels of various antioxidants in the body, which may help protect against oxidative stress and inflammation. It has also been found to modulate the levels of various neurotransmitters in the brain, which may contribute to its neuroprotective and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Isobutylpyridine-2-carboxamide in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for the study of N-Isobutylpyridine-2-carboxamide. One area of future research could be to further investigate its neuroprotective and antidepressant effects, and to determine the underlying mechanisms of these effects. Another area of future research could be to explore its potential use as a treatment for other diseases such as cancer and Alzheimer's disease. Additionally, further studies could be conducted to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of N-Isobutylpyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

N-Isobutylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent and as a drug for the treatment of depression.

properties

IUPAC Name

N-(2-methylpropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)7-12-10(13)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEMTZRJTPNCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)pyridine-2-carboxamide

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